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Compound of Interest

Compound Name: Hydroxyfasudil hydrochloride

Cat. No.: B1662889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of Hydroxyfasudil, the

active metabolite of the Rho-kinase (ROCK) inhibitor Fasudil, across various formulations. The

data presented is compiled from publicly available experimental studies to aid in the objective

evaluation of different delivery strategies.

Executive Summary
Hydroxyfasudil's therapeutic efficacy is intrinsically linked to its systemic and local

bioavailability. This analysis reveals significant variations in pharmacokinetic profiles depending

on the formulation and route of administration. While intravenous (IV) administration of the

parent drug, Fasudil, provides complete bioavailability of its metabolite, Hydroxyfasudil, oral

formulations exhibit reduced but still substantial bioavailability. Furthermore, emerging novel

drug delivery systems, such as liposomal and nanoparticle-based formulations of Fasudil,

demonstrate the potential for controlled release and targeted delivery, thereby altering the

pharmacokinetic landscape.

Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of Hydroxyfasudil following

the administration of different Fasudil formulations. It is important to note that for novel

formulations, the data pertains to the parent drug, Fasudil, as specific data for Hydroxyfasudil

in these carriers is not yet available.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1662889?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Formulation
Administrat
ion Route

Subject

Key
Pharmacoki
netic
Parameters
of
Hydroxyfas
udil (unless
otherwise
stated)

Absolute
Bioavailabil
ity (%)

Reference

Licensed

Formulation

(ERIL®)

Intravenous

(IV)

Healthy

Humans

AUC (0-tz):

449 µg·h/L

Cmax: 108.4

µg/L

100

(Reference)
[1]

Licensed

Formulation

(ERIL®)

Oral
Healthy

Humans

AUC (0-tz):

309 µg·h/L

Cmax: 111.6

µg/L Tmax:

0.5 hours

~69 [1]

Investigationa

l Oral

Solution

Oral
Healthy

Humans

AUC: ~300

µg·h/L

Not directly

compared to

IV

[1]

Liposomal

Formulation
Intratracheal Rats

t½ (Fasudil):

4.71 hours

(compared to

0.39h for IV

Fasudil)

Cmax

(Fasudil):

89.4 ng/mL

Not

Applicable

(local

delivery)

[2]

Chitosan

Nanoparticles

Topical

(Ocular)

Ex vivo

(bovine

cornea)

Substantial

improvement

in corneal

permeation of

Fasudil

compared to

Not

Applicable

(local

delivery)
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aqueous

solution.

Experimental Methodologies
This section details the experimental protocols for the key studies cited in this guide.

SAFE-ROCK Clinical Trial: Oral vs. Intravenous
Bioavailability

Study Design: A Phase I, single-center, open-label, randomized, two-period crossover clinical

trial was conducted in 14 healthy male and female subjects.[1]

Treatments:

Oral: Single dose of Fasudil on day 1 for pharmacokinetic profiling.

Intravenous: Single dose of Fasudil on day 1.

A washout period of at least 3 days separated the two treatment periods.[1]

Sample Collection: Blood samples were collected at pred-determined intervals to analyze the

plasma concentrations of Fasudil and Hydroxyfasudil.[1]

Analytical Method: Plasma concentrations of Fasudil and its active metabolite,

Hydroxyfasudil, were measured using Liquid Chromatography-Tandem Mass Spectrometry

(LC-MS/MS).[1] This method involves protein precipitation for sample preparation followed

by reverse-phase chromatography.[1]

Pharmacokinetic Analysis: The key pharmacokinetic parameters, including the area under

the concentration-time curve (AUC), maximum concentration (Cmax), and time to maximum

concentration (Tmax), were calculated from the plasma concentration-time profiles. The

absolute bioavailability of the oral formulation was determined by comparing the AUC of the

oral dose to the AUC of the IV dose.[1]

Liposomal Fasudil Formulation for Pulmonary Delivery
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Formulation: Liposomes encapsulating Fasudil were prepared using a hydration and

extrusion method, with the drug loaded via an ammonium sulfate-induced transmembrane

electrochemical gradient.[2]

Animal Model: The study utilized a monocrotaline (MCT)-induced rat model of pulmonary

arterial hypertension.[2]

Administration: The liposomal Fasudil formulation was administered to the rats via

intratracheal instillation.[2]

Pharmacokinetic Analysis: Plasma samples were collected over time to determine the

concentration of Fasudil. The half-life (t½) and maximum concentration (Cmax) were then

calculated.[2]

Visualizing Key Processes and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the experimental

workflow for a typical bioavailability study and the underlying mechanism of action of

Hydroxyfasudil.
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Caption: Experimental workflow for a crossover bioavailability study.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1662889?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Upstream Activation

Core Pathway

Downstream Effects

Agonists
(e.g., Angiotensin II, Endothelin-1)

G-Protein Coupled Receptor
(GPCR)

RhoGEF

RhoA-GDP
(Inactive)

RhoA-GTP
(Active)

GTP GAP

ROCK

Myosin Light Chain
Phosphatase (MLCP)

Myosin Light Chain
(MLC)

Phosphorylation

Actin Cytoskeleton
Reorganization

Phosphorylated MLC

Dephosphorylation

Smooth Muscle
Contraction

Hydroxyfasudil

Inhibition

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1662889?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: The Rho-Kinase (ROCK) signaling pathway and the inhibitory action of

Hydroxyfasudil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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